

# Spectroscopic Characterization of 3-(2,6-Dimethylphenyl)morpholine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)morpholine

Cat. No.: B13602290

[Get Quote](#)

## Introduction

**3-(2,6-Dimethylphenyl)morpholine** is a substituted morpholine derivative of interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in biologically active compounds.<sup>[1]</sup> A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its structure-activity relationships (SAR). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural confirmation and analysis of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for **3-(2,6-Dimethylphenyl)morpholine**. As direct experimental data for this specific compound is not readily available in the public domain, this document leverages high-quality predicted data, supplemented with empirical data from closely related structural analogs, to provide a robust and scientifically-grounded characterization. The protocols and interpretations herein are designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of novel morpholine derivatives.

## Molecular Structure

The molecular structure of **3-(2,6-Dimethylphenyl)morpholine** forms the basis for the interpretation of all subsequent spectroscopic data. The key structural features include the morpholine ring, which typically adopts a chair conformation, and the sterically hindered 2,6-dimethylphenyl substituent at the 3-position.

Figure 1: Structure of **3-(2,6-Dimethylphenyl)morpholine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra allows for the unambiguous assignment of all atoms in **3-(2,6-Dimethylphenyl)morpholine**.

### Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-(2,6-Dimethylphenyl)morpholine** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary. The choice of solvent is critical as it can influence chemical shifts.[\[2\]](#)

#### 2. Instrument Setup and Calibration:

- Use a 400 MHz (or higher field) spectrometer for improved resolution.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Reference the spectra to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).

#### 3. Data Acquisition:

- $^1\text{H}$  NMR:

- Acquire a one-pulse spectrum with a 30-45° pulse angle to ensure quantitative signal integration.
- Set a spectral width of approximately 12-15 ppm.
- Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR:
  - Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms.
  - Use a spectral width of ~220-240 ppm.
  - A longer relaxation delay (d1) of 2-5 seconds is recommended.
  - A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of <sup>13</sup>C.
- 2D NMR (Optional but Recommended):
  - Acquire COSY (Correlation Spectroscopy) to establish <sup>1</sup>H-<sup>1</sup>H coupling networks.
  - Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.[3][4]
  - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

## Predicted <sup>1</sup>H NMR Spectral Data

The predicted <sup>1</sup>H NMR spectrum of **3-(2,6-Dimethylphenyl)morpholine** in CDCl<sub>3</sub> at 400 MHz is summarized below.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.10	d	2H	Ar-H (meta)
~7.00	t	1H	Ar-H (para)
~4.50	dd	1H	H-3 (morpholine)
~3.90	m	2H	H-5 (morpholine)
~3.70	m	1H	H-2a (morpholine)
~3.10	m	1H	H-2b (morpholine)
~2.90	m	2H	H-6 (morpholine)
~2.40	s	6H	Ar-CH <sub>3</sub>
~1.90	br s	1H	N-H

## Interpretation of the <sup>1</sup>H NMR Spectrum

- Aromatic Region (7.00-7.10 ppm): The 2,6-dimethylphenyl group gives rise to two signals: a doublet for the two equivalent meta-protons and a triplet for the para-proton. The steric hindrance from the two methyl groups restricts the rotation of the phenyl ring, which may lead to broadening of these signals.
- Morpholine Ring Protons (2.90-4.50 ppm): The morpholine ring protons are diastereotopic and exhibit complex splitting patterns.<sup>[4]</sup>
  - The proton at the C-3 position (H-3), being a methine proton adjacent to the phenyl group and the oxygen atom, is expected to be the most downfield of the aliphatic protons.
  - The protons on C-5 (adjacent to the oxygen) will be downfield compared to the protons on C-6 (adjacent to the nitrogen).
  - The geminal protons on C-2 will be non-equivalent and will likely show a complex multiplet structure due to coupling with each other and with the H-3 proton.

- Methyl Protons (2.40 ppm): The two methyl groups on the phenyl ring are chemically equivalent and will appear as a sharp singlet integrating to six protons.
- N-H Proton (~1.90 ppm): The N-H proton of the morpholine ring is expected to be a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum of **3-(2,6-Dimethylphenyl)morpholine** in  $\text{CDCl}_3$  is summarized below.

Chemical Shift ( $\delta$ , ppm)	Assignment
~138.0	Ar-C (quaternary, C-2', C-6')
~135.0	Ar-C (quaternary, C-1')
~128.5	Ar-CH (meta)
~127.0	Ar-CH (para)
~75.0	C-3 (morpholine)
~67.0	C-5 (morpholine)
~50.0	C-2 (morpholine)
~46.0	C-6 (morpholine)
~20.0	Ar-CH <sub>3</sub>

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

- Aromatic Carbons (127.0-138.0 ppm): Four signals are expected for the aromatic carbons. The two quaternary carbons bearing the methyl groups (C-2' and C-6') and the quaternary carbon attached to the morpholine ring (C-1') will have distinct chemical shifts. The two equivalent meta carbons and the para carbon will appear as CH signals.
- Morpholine Ring Carbons (46.0-75.0 ppm):

- C-3, being attached to the phenyl group and the oxygen, will be the most downfield aliphatic carbon.
- C-5, adjacent to the oxygen, will be significantly downfield.
- C-2 and C-6, adjacent to the nitrogen, will appear at higher field compared to C-3 and C-5.
- Methyl Carbons (~20.0 ppm): The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR Data Acquisition

### 1. Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (~100 mg) and press into a transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

### 2. Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

## Predicted IR Spectral Data

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3350	N-H stretch	Secondary amine
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~1600, ~1470	C=C stretch	Aromatic ring
~1120	C-O-C stretch	Ether
~1100	C-N stretch	Amine

## Interpretation of the IR Spectrum

- N-H Stretch (~3350 cm<sup>-1</sup>): A moderate, somewhat broad absorption is expected for the N-H stretching vibration of the secondary amine in the morpholine ring.
- C-H Stretches (3100-2850 cm<sup>-1</sup>): The region above 3000 cm<sup>-1</sup> will show absorptions corresponding to the aromatic C-H stretches. The region below 3000 cm<sup>-1</sup> will contain the characteristic symmetric and asymmetric stretching vibrations of the aliphatic CH<sub>2</sub> and CH<sub>3</sub> groups.
- Aromatic C=C Stretches (~1600, ~1470 cm<sup>-1</sup>): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.
- C-O-C Stretch (~1120 cm<sup>-1</sup>): A strong, characteristic absorption is expected for the C-O-C stretching of the ether linkage within the morpholine ring.
- C-N Stretch (~1100 cm<sup>-1</sup>): The C-N stretching vibration of the amine will also be present in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

## Experimental Protocol: MS Data Acquisition

### 1. Sample Introduction and Ionization:

- Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- For GC-MS, derivatization may be necessary to increase volatility.<sup>[5][6]</sup>
- Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

### 2. Mass Analysis:

- The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the exact mass and elemental composition.

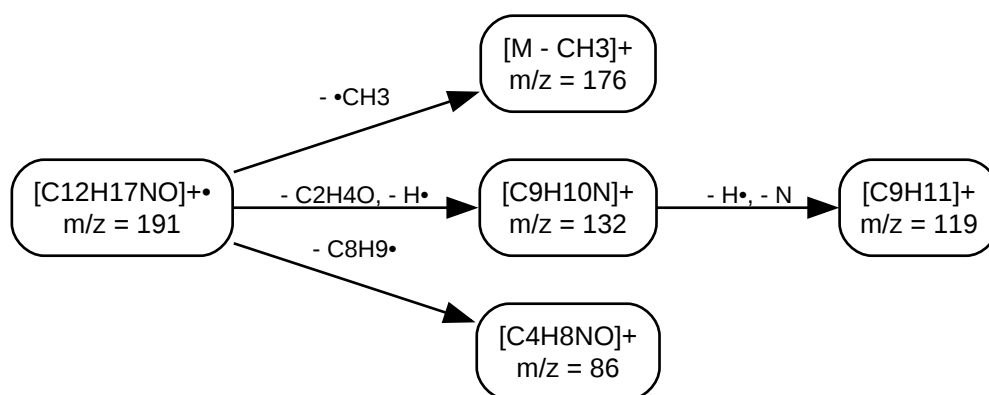
## Predicted Mass Spectral Data (Electron Ionization)

The molecular weight of **3-(2,6-Dimethylphenyl)morpholine** ( $C_{12}H_{17}NO$ ) is 191.27 g/mol .

$m/z$	Proposed Fragment	Significance
191	$[M]^+$	Molecular Ion
176	$[M - CH_3]^+$	Loss of a methyl group
132	$[C_9H_{10}N]^+$	Cleavage of the morpholine ring
119	$[C_9H_{11}]^+$	2,6-Dimethylphenyl fragment
105	$[C_8H_9]^+$	Xylyl cation
86	$[C_4H_8NO]^+$	Morpholine ring fragment

## Interpretation of the Mass Spectrum

The fragmentation pattern in EI-MS is a result of the high energy imparted to the molecule, leading to characteristic bond cleavages.



[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS fragmentation pathway for **3-(2,6-Dimethylphenyl)morpholine**.

- Molecular Ion ( $[M]^+$ ,  $m/z$  191): The presence of a peak at  $m/z$  191 confirms the molecular weight of the compound.
- Loss of a Methyl Group ( $[M - CH_3]^+$ ,  $m/z$  176): A peak at  $m/z$  176 would indicate the loss of one of the methyl groups from the phenyl ring.
- Ring Cleavage Fragments: The morpholine ring can undergo characteristic cleavages. A fragment at  $m/z$  86 would correspond to the morpholine ring itself after cleavage of the bond to the phenyl group. The fragment at  $m/z$  132 likely arises from a more complex rearrangement and cleavage of the morpholine ring.
- Aromatic Fragments: The peak at  $m/z$  119 corresponds to the 2,6-dimethylphenyl radical cation, and further fragmentation can lead to the xylyl cation at  $m/z$  105.

## Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for **3-(2,6-Dimethylphenyl)morpholine**. By combining predicted data with established spectroscopic principles and data from analogous structures, a detailed and reliable characterization of the molecule can be achieved. The experimental protocols outlined provide a framework for obtaining high-quality data, ensuring the confident structural verification of this and related compounds in a research and development setting.

## References

- (1)H and (13)C NMR data for N-substituted morpholines 1-20 were measured using 1D (DEPT, 1D NOE difference) and 2D NMR spectroscopic methods. PubMed, [\[Link\]](#)
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. *Journal of Pharmaceutical and Biomedical Analysis*, 240, 115949.
- (a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [\[Link\]](#)
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [\[Link\]](#)
- NMR spectra of N-formylmorpholine (10) in CDCl<sub>3</sub>. ResearchGate. [\[Link\]](#)
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [\[Link\]](#)
- Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. *Journal of Analytical Methods in Chemistry*, 2018, 9670481. [\[Link\]](#)
- Morpholine synthesis. Organic Chemistry Portal. [\[Link\]](#)
- Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [\[Link\]](#)
- NMR Prediction. ACD/Labs. [\[Link\]](#)
- NMR Predictor. ChemAxon. [\[Link\]](#)
- N-methylmorpholine - Optional[1H NMR] - Spectrum. SpectraBase. [\[Link\]](#)
- Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. *The Journal of Physical Chemistry Letters*, 14(42), 9529-9535. [\[Link\]](#)

- Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [\[Link\]](#)
- Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. *Molecules*, 26(8), 2290. [\[Link\]](#)
- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. *Scientific Reports*, 12(1), 20299. [\[Link\]](#)
- Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
- Synthesis of morpholine.
- Kliachyna, M. A., & Beryozkina, T. V. (2013). Morpholines. Synthesis and Biological Activity. *Russian Journal of Organic Chemistry*, 49(6), 793-819.
- Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. *The Journal of Physical Chemistry Letters*. [\[Link\]](#)
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. *Analytical Chemistry*, 74(1), 80-90.
- IR Spectrum Prediction Service. CD ComputaBio. [\[Link\]](#)
- Morpholine, 2,6-dimethyl-. NIST WebBook. [\[Link\]](#)
- Wang, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. *Beilstein Journal of Organic Chemistry*, 11, 534-539. [\[Link\]](#)
- Predicting IR : r/chemistry. Reddit. [\[Link\]](#)
- Marcus, A. S., et al. (2022). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. [\[Link\]](#)
- Kliachyna, M. A., & Beryozkina, T. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. \(PDF\) Recent progress in the synthesis of morpholines \[academia.edu\]](#)
- [2. ualberta.scholaris.ca \[ualberta.scholaris.ca\]](#)
- [3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of N-substituted morpholines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. acdlabs.com \[acdlabs.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Spectroscopic Characterization of 3-\(2,6-Dimethylphenyl\)morpholine: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13602290/docs#spectroscopic-characterization-of-3-2-6-dimethylphenyl-morpholine-a-technical-guide\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)